N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride
Description
N-(1-oxo-1λ⁶-thiolan-1-ylidene)sulfamoylchloride is a sulfonamide derivative characterized by a five-membered thiolan ring (tetrahydrothiophene-1,1-dioxide) with an oxo group and a sulfamoyl chloride (-SO₂NH₂Cl) substituent. Its molecular formula is inferred as C₄H₅ClN₂O₃S₂, with a molar mass of approximately 228.7 g/mol based on analogous structures.
Properties
IUPAC Name |
N-(1-oxothiolan-1-ylidene)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO3S2/c5-11(8,9)6-10(7)3-1-2-4-10/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUACVCHGNDGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NS(=O)(=O)Cl)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride typically involves the reaction of thiolane derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl chloride group to other functional groups.
Substitution: The chlorine atom in the sulfamoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride involves its interaction with molecular targets through its reactive sulfamoyl chloride group. This group can form covalent bonds with nucleophiles in biological molecules, potentially altering their function. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
2.1.1. (1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl Chloride
- Molecular Formula : C₄H₇ClO₄S₂
- Key Differences :
- Ring Size : Contains a four-membered thietan ring (vs. five-membered thiolan in the target compound).
- Substituent : Methanesulfonyl chloride (-SO₂Cl) instead of sulfamoyl chloride (-SO₂NH₂Cl).
- Reactivity : The smaller thietan ring introduces higher ring strain, increasing reactivity in ring-opening reactions compared to the more stable thiolan backbone.
- Applications : Likely used as a sulfonating agent, but lacks the amine group for nucleophilic substitution reactions enabled by the sulfamoyl group.
2.1.2. Dichlofluanid and Tolylfluanid
- Molecular Formulas :
- Key Differences: Backbone: Aromatic phenyl or tolyl groups (vs. cyclic sulfone). Functional Groups: Dimethylamino sulfonyl and fluoro substituents (vs. sulfamoyl chloride).
- Applications : Both are fungicides, highlighting how substituents dictate biological activity. The target compound’s cyclic sulfone may offer reduced volatility and enhanced hydrolytic stability.
2.1.3. N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-2-(ethylamino)acetamide Hydrochloride
- Molecular Formula : C₉H₁₈ClN₃O₃S
- Key Differences: Substituent: Acetamide and ethylamino groups (vs. sulfamoyl chloride). Ionic Form: Hydrochloride salt (vs. neutral sulfamoyl chloride).
- Solubility : The ionic nature improves water solubility, whereas the target compound’s sulfamoyl chloride may exhibit higher lipophilicity.
2.2. Physicochemical and Functional Comparisons
2.2.1. Reactivity
- Sulfamoyl Chloride vs. Sulfonyl Chloride :
- Ring Strain :
2.2.2. Stability
- Hydrolytic Stability :
- Thermal Stability :
- Cyclic sulfones generally exhibit higher thermal stability than acyclic analogues, favoring the target compound in high-temperature applications.
Data Tables
Research Findings
- Crystallography : SHELX programs () are critical for resolving cyclic sulfone structures, which often form stable crystals due to planar sulfone groups .
- ADMET Properties : Radar plots () suggest that cyclic sulfones may occupy a "drug-like" physicochemical space, balancing logP and polar surface area for membrane permeability .
- Handling : Sulfamoyl chlorides require anhydrous conditions, whereas hydrochloride salts () are easier to handle in aqueous media .
Biological Activity
N-(1-oxo-1lambda6-thiolan-1-ylidene)sulfamoylchloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique thiolane ring structure that contributes to its reactivity and biological properties. The presence of the sulfamoyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various bacterial strains. The following table summarizes the observed antibacterial activities against selected pathogens:
The compound exhibited significant antibacterial activity, particularly against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in combating resistant infections.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of infection. The study demonstrated that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The findings suggest that this compound could be developed further for clinical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in bacterial cell wall synthesis and metabolism.
- Kinase Inhibition : It has been predicted to inhibit various kinases, which may contribute to its antibacterial and anti-inflammatory effects .
- Antagonism with Host Factors : The interaction with host-derived factors like tumor necrosis factor-alpha suggests potential for modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
